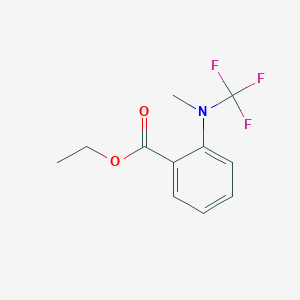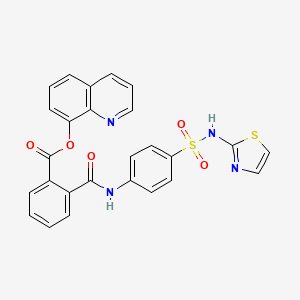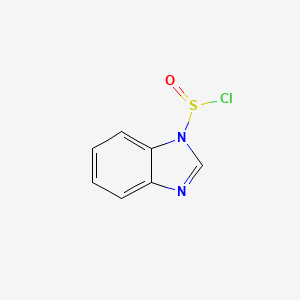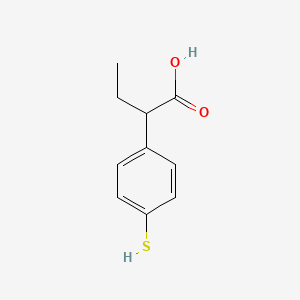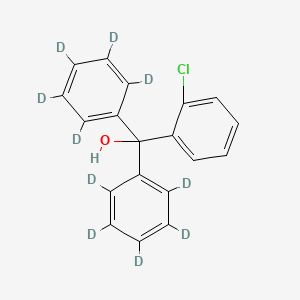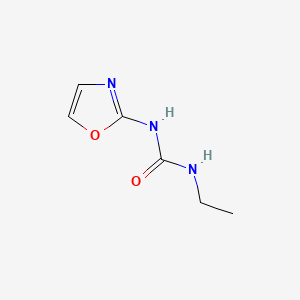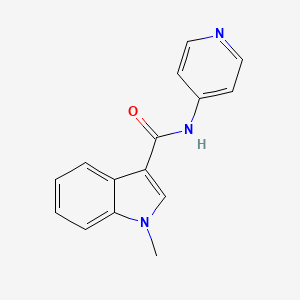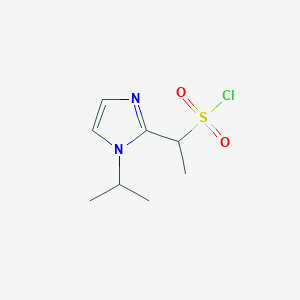
1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Vorbereitungsmethoden
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves several steps. One common method includes the reaction of 1-isopropyl-1H-imidazole with ethanesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazole derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The imidazole ring can also interact with metal ions and other molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride can be compared with other imidazole derivatives such as:
1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Similar in structure but with a methyl group instead of an isopropyl group.
1-(1-Phenyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Contains a phenyl group, which can influence its chemical and biological properties.
1-(1-Benzyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Features a benzyl group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C8H13ClN2O2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
1-(1-propan-2-ylimidazol-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)11-5-4-10-8(11)7(3)14(9,12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
ABBNWLGFEMMWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


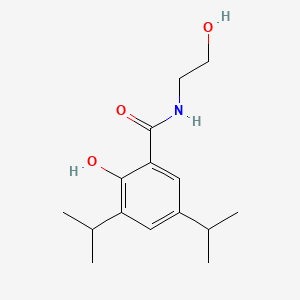
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)

